molecular formula C11H12O B1356278 1-(3-Cyclopropylphenyl)ethanone CAS No. 408359-52-4

1-(3-Cyclopropylphenyl)ethanone

Cat. No.: B1356278
CAS No.: 408359-52-4
M. Wt: 160.21 g/mol
InChI Key: ORLYTWCECJKJCQ-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylphenyl)ethanone is an organic compound with the molecular formula C11H12O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyclopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of aryl halides with cyclopropylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in toluene and water at elevated temperatures under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopropylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Cyclopropylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylphenyl)ethanone involves its interaction with molecular targets through various pathways. For instance, in electrophilic aromatic substitution reactions, the compound’s phenyl ring acts as a nucleophile, attacking electrophilic species to form substitution products . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

  • 1-(4-Cyclopropylphenyl)ethanone
  • 1-(2-Cyclopropylphenyl)ethanone
  • 1-(3-Methylphenyl)ethanone

Comparison: 1-(3-Cyclopropylphenyl)ethanone is unique due to the position of the cyclopropyl group on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, such as 1-(4-Cyclopropylphenyl)ethanone, the compound may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

IUPAC Name

1-(3-cyclopropylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLYTWCECJKJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573949
Record name 1-(3-Cyclopropylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408359-52-4
Record name 1-(3-Cyclopropylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-cyclopropylphenyl)ethan-1-one
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